molecular formula C7H11F3O3 B8441185 Butanoic acid, 2-hydroxy-2-(trifluoromethyl)-, ethyl ester

Butanoic acid, 2-hydroxy-2-(trifluoromethyl)-, ethyl ester

Cat. No. B8441185
M. Wt: 200.16 g/mol
InChI Key: DZSLKSOMGLWOLY-UHFFFAOYSA-N
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Patent
US07553973B2

Procedure details

The ethyl ester of step 1 (50.04 g, 250 mmol) and hydrazine hydrate (25.03 g, 50 mmol) were heated at 80° C. for 18 h. The excess hydrazine was removed under vacuum and the crude product was filtered through a pad of silica gel with EtOAc-Hexane (ca. 3 L) to furnish the title compound. 1H NMR (400 MHz, acetone-d6): δ 9.7 (s, 1H), 6.10 (s, 1H), 2.25 (m, 1H), 1.85 (m, 1H) and 0.95 t, (3H).
Quantity
50.04 g
Type
reactant
Reaction Step One
Quantity
25.03 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:10]([F:13])([F:12])[F:11])([CH2:8][CH3:9])[C:3](OCC)=[O:4].O.[NH2:15][NH2:16]>>[OH:1][C:2]([C:10]([F:13])([F:12])[F:11])([CH2:8][CH3:9])[C:3]([NH:15][NH2:16])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
50.04 g
Type
reactant
Smiles
OC(C(=O)OCC)(CC)C(F)(F)F
Name
Quantity
25.03 g
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess hydrazine was removed under vacuum
FILTRATION
Type
FILTRATION
Details
the crude product was filtered through a pad of silica gel with EtOAc-Hexane (ca. 3 L)

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)NN)(CC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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